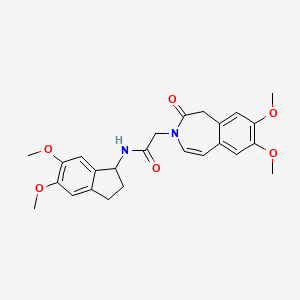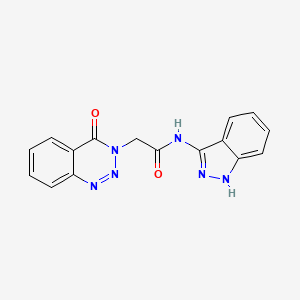
1-(4-methoxyphenethyl)-3-(1-methyl-1H-indol-5-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-METHOXYPHENETHYL)-N’-(1-METHYL-1H-INDOL-5-YL)UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHOXYPHENETHYL)-N’-(1-METHYL-1H-INDOL-5-YL)UREA typically involves the reaction of 4-methoxyphenethylamine with 1-methyl-1H-indole-5-carbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
N-(4-METHOXYPHENETHYL)-N’-(1-METHYL-1H-INDOL-5-YL)UREA can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
科学的研究の応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性または抗がん性など、その潜在的な生物学的活性を研究しています。
医学: 病気の治療における潜在的な治療効果について調査されています。
工業: 新しい材料の開発や化学反応の触媒として使用されています。
作用機序
1-(4-メトキシフェネチル)-3-(1-メチル-1H-インドール-5-イル)尿素の作用機序には、特定の分子標的と経路との相互作用が含まれます。 これには、酵素や受容体への結合、シグナル伝達経路の調節、または遺伝子発現の変化が含まれる場合があります。 正確なメカニズムは、研究されている特定の生物学的活性によって異なります。
類似化合物との比較
類似化合物
1-(4-メトキシフェネチル)-3-(1H-インドール-5-イル)尿素: インドール環にメチル基がありません。
1-(4-メトキシフェネチル)-3-(1-メチル-1H-インドール-3-イル)尿素: インドール環の異なる位置での置換。
独自性
1-(4-メトキシフェネチル)-3-(1-メチル-1H-インドール-5-イル)尿素は、その特定の置換パターンにより、類似化合物と比較して独特の生物学的活性または化学的特性を付与する可能性があるため、独特です。
特性
分子式 |
C19H21N3O2 |
|---|---|
分子量 |
323.4 g/mol |
IUPAC名 |
1-[2-(4-methoxyphenyl)ethyl]-3-(1-methylindol-5-yl)urea |
InChI |
InChI=1S/C19H21N3O2/c1-22-12-10-15-13-16(5-8-18(15)22)21-19(23)20-11-9-14-3-6-17(24-2)7-4-14/h3-8,10,12-13H,9,11H2,1-2H3,(H2,20,21,23) |
InChIキー |
QTZGFQXFQUHXBS-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC2=C1C=CC(=C2)NC(=O)NCCC3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{5-Hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}(phenyl)methanone](/img/structure/B11009396.png)
![N~2~-[4-(4-benzylpiperazino)-4-oxobutyl]-1H-indole-2-carboxamide](/img/structure/B11009397.png)

![N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxoquinazolin-3(4H)-yl)butanamide](/img/structure/B11009418.png)
![3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[2-(phenylsulfanyl)phenyl]propanamide](/img/structure/B11009426.png)
![N,N-dimethyl-2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetamide](/img/structure/B11009434.png)
![trans-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide](/img/structure/B11009437.png)
![N-[2-methoxy-5-(morpholin-4-ylcarbonyl)phenyl]-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B11009438.png)



![2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B11009453.png)
![1-(3-chloro-4-fluorophenyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11009457.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-methyl-1H-indol-4-yl)oxy]acetamide](/img/structure/B11009464.png)
